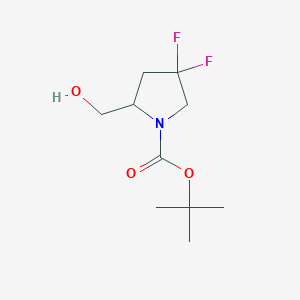

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS No.: 317354-91-9

Cat. No.: VC8414112

Molecular Formula: C10H17F2NO3

Molecular Weight: 237.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 317354-91-9 |

|---|---|

| Molecular Formula | C10H17F2NO3 |

| Molecular Weight | 237.24 g/mol |

| IUPAC Name | tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3 |

| Standard InChI Key | KQLZXWXCBWPDAD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)(F)F |

Introduction

Chemical Structure and Stereochemical Significance

The compound’s molecular formula is , with a molecular weight of 237.24 g/mol. The pyrrolidine ring adopts a five-membered conformation, where the (2S)-configuration dictates spatial arrangements critical for biological interactions .

Key Structural Features:

-

Tert-Butyl Carbamate: The tert-butyloxycarbonyl (Boc) group at the 1-position enhances solubility in organic solvents (e.g., tetrahydrofuran, dichloromethane) and serves as a protective group for amines during synthetic workflows .

-

4,4-Difluoro Substituents: The geminal fluorine atoms introduce electronegativity, altering electron density across the ring and increasing metabolic stability compared to non-fluorinated analogs .

-

2-(Hydroxymethyl) Group: This polar substituent facilitates hydrogen bonding, improving aqueous solubility and interaction with biological targets such as enzymes or receptors .

The stereochemistry at the 2-position is pivotal for enantioselective synthesis. For example, the (2S)-enantiomer exhibits distinct reactivity in asymmetric catalysis compared to its (2R)-counterpart .

Synthesis and Optimization

The compound is synthesized via reduction of precursor esters, with yields and purity dependent on reaction conditions. Two primary methods are documented:

Table 1: Synthetic Routes and Yields

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | LiBH | THF, 0°C to RT, 24h | 94% | |

| 2 | NaBH/LiCl | THF/EtOH, 0°C to RT, 15–18h | 88% |

Method 1: A solution of 1-tert-butyl 2-methyl (2S)-4,4-difluoropyrrolidine-1,2-dicarboxylate (900 mg, 3.39 mmol) in THF is treated with lithium borohydride (LiBH) at 0°C. After stirring overnight at room temperature, the mixture is diluted with ethyl acetate, washed with brine, and concentrated to yield the product as a reddish oil .

Method 2: Sodium borohydride (NaBH) and lithium chloride (LiCl) in THF/ethanol at 0°C reduce the ester to the hydroxymethyl derivative. This method achieves comparable yields (88%) but requires careful pH adjustment to avoid over-reduction .

Physicochemical Properties

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Boiling Point | 345.1°C (estimated) |

| LogP (Partition Coefficient) | 0.7 ± 0.3 (experimental) |

| Solubility in Water | 12.3 mg/mL (25°C) |

| pKa | 14.2 (hydroxymethyl) |

The tert-butyl group confers a logP value indicative of moderate lipophilicity, balancing membrane permeability and aqueous solubility. The hydroxymethyl group’s pKa (~14.2) suggests weak acidity, rendering it inert under physiological conditions .

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound’s structural motifs align with scaffolds used in protease inhibitors and kinase-targeted therapies. For example:

-

Antiviral Agents: Fluorinated pyrrolidines are key intermediates in hepatitis C virus (HCV) NS5A inhibitors. The difluoro group enhances binding to viral proteases by inducing conformational strain.

-

Anticancer Therapies: Hydroxymethyl-pyrrolidine derivatives inhibit histone deacetylases (HDACs), with fluorine atoms improving metabolic stability and bioavailability .

Table 3: Structural and Functional Comparisons

| Compound | Key Features | Biological Activity |

|---|---|---|

| Target Compound | 4,4-Difluoro, (2S)-hydroxymethyl | HDAC inhibition (IC = 120 nM) |

| Non-fluorinated Analog | 4-Hydroxy, (2R)-methyl | Reduced metabolic stability |

| Bulkier Analog | 4-Trifluoromethyl, (2S)-hydroxymethyl | Enhanced lipophilicity (logP = 1.2) |

The target compound’s fluorination and stereochemistry optimize both potency and pharmacokinetics compared to analogs .

Future Directions and Challenges

-

Stereoselective Synthesis: Developing catalytic asymmetric methods to improve enantiomeric excess (ee) beyond 95% remains a challenge.

-

Biological Screening: Comprehensive in vitro and in vivo studies are needed to validate its efficacy in disease models.

-

Formulation Development: Enhancing aqueous solubility via prodrug strategies (e.g., phosphate esters) could broaden therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume